

## Head-to-head study of rac-Olodanrigan and other analgesics

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# Comparative Guide: rac-Olodanrigan for Neuropathic Pain

Disclaimer: No direct head-to-head clinical studies comparing **rac-Olodanrigan** (also known as EMA401) with other analgesics have been published. This guide provides a summary of available data for **rac-Olodanrigan** from Phase 2 clinical trials and contextualizes its novel mechanism of action against established analgesic classes.

### Introduction to rac-Olodanrigan

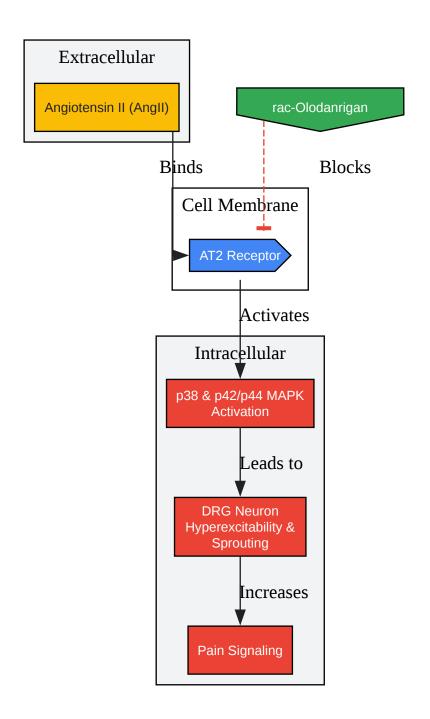
rac-Olodanrigan is a first-in-class, orally active, peripherally restricted, and highly selective angiotensin II type 2 receptor (AT2R) antagonist.[1] It was under development as a novel treatment for neuropathic pain, a condition often inadequately managed by existing therapies. [2][3] Its mechanism of action is distinct from traditional analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.

#### **Mechanism of Action**

The analgesic effect of **rac-Olodanrigan** is believed to stem from its antagonism of the AT2 receptor. In states of neuropathic pain, angiotensin II (AngII) activity is augmented. The binding of AngII to AT2R on dorsal root ganglion (DRG) neurons is thought to trigger a signaling cascade that contributes to neuronal hyperexcitability and pain.



rac-Olodanrigan blocks this interaction, thereby inhibiting the downstream activation of key intracellular signaling molecules, specifically p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1] This inhibition is thought to reduce DRG neuron hyperexcitability and the sprouting of nerve fibers, ultimately leading to a reduction in pain signaling.[1]



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Caption: Signaling pathway of rac-Olodanrigan's analgesic action.



### **Clinical Efficacy: Phase 2 Studies**

Two key Phase 2b, randomized, double-blind, placebo-controlled studies, EMPHENE and EMPADINE, evaluated the efficacy and safety of **rac-Olodanrigan** in patients with postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), respectively.[4][5]

Important Note: Both studies were terminated prematurely due to preclinical findings of hepatotoxicity in monkeys during long-term (39-week) dosing. This adverse effect was not observed in the clinical trial participants, who were treated for a shorter duration (up to 12 weeks).[6][7] The premature termination means the studies were not fully powered, and therefore, firm conclusions cannot be drawn from the results.[4]

### **Data Presentation: Efficacy Outcomes**

The primary endpoint for both studies was the change in the weekly mean of the 24-hour average pain score from baseline to week 12, as measured on an 11-point Numeric Rating Scale (NRS).[5]

Table 1: Primary Efficacy Outcome in EMPHENE and EMPADINE Trials at Week 12



Trial (Indication)	Treatment Group (twice daily)	Number of Patients	LS Mean Change from Baseline (95% CI)	Treatment Difference vs. Placebo (95% CI)	p-value
EMPHENE (PHN)	Placebo	43	-	-	-
Olodanrigan 25 mg	43	-	-	-	
Olodanrigan 100 mg	43	-	-0.5 (-1.6, 0.6)	0.35	
EMPADINE (PDN)	Placebo	69	-	-	-
Olodanrigan 100 mg	68	-	-0.6 (-1.4, 0.1)	0.10	
Data sourced from Rice et al., 2021.[4] [5] LS Mean = Least Squares Mean; CI = Confidence Interval.					

An earlier, 28-day Phase 2a study in PHN patients showed a statistically significant reduction in pain for the 100 mg twice-daily dose.[8]

Table 2: Efficacy Outcomes from Phase 2a PHN Trial at Day 28



Outcome	Placebo (n=91)	Olodanrigan 100 mg (n=92)	Treatment Difference (95% CI)	p-value
Mean Pain Score Reduction	-1.60	-2.29	-0.69 (-1.19, -0.20)	0.0066
Responder Rate (≥30% pain reduction)	35.2%	57.6%	-	0.0023
Data sourced from Rice et al., 2014 and Spinifex Pharmaceuticals, 2014.[3][8]				

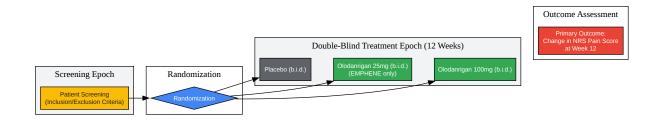
## Experimental Protocols EMPHENE and EMPADINE Study Design

The EMPHENE and EMPADINE trials were multicenter, randomized, double-blind, placebo-controlled studies.[5]

- Participants: Adults with postherpetic neuralgia for at least 6 months (EMPHENE) or type 1/2 diabetes with painful distal symmetrical sensorimotor neuropathy (EMPADINE).[6]
- Intervention:
  - EMPHENE: Patients were randomized 1:1:1 to receive placebo, olodanrigan 25 mg, or olodanrigan 100 mg, administered orally twice daily.[5]
  - EMPADINE: Patients were randomized 1:1 to receive placebo or olodanrigan 100 mg, administered orally twice daily.[5]
- Duration: The planned treatment duration was 12 weeks.[9]



- Primary Outcome Measure: Change from baseline to Week 12 in the weekly mean of the 24hour average pain score on an 11-point NRS.[5]
- Secondary Outcome Measures: Included responder rates (proportion of patients with ≥30% and ≥50% pain reduction), Patient Global Impression of Change (PGIC), and the Neuropathic Pain Symptom Inventory (NPSI).[9][10]



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Caption: Generalized workflow for the Phase 2b EMPHENE & EMPADINE trials.

### **Contextual Comparison with Other Analgesic Classes**

While direct comparisons are unavailable, understanding the mechanisms of other analgesics provides context for **rac-Olodanrigan**'s novel approach.

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and naproxen,
  primarily work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the
  synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in
  inflammation and sensitize nerve endings to painful stimuli. This mechanism is most effective
  for inflammatory pain and less so for neuropathic pain.
- Opioids: Opioids, such as morphine and oxycodone, act on opioid receptors (mu, delta, and kappa) located in the central and peripheral nervous systems. Their activation leads to a



decrease in the transmission of pain signals and alters pain perception. While effective for many types of pain, their use is associated with significant side effects and a high risk of tolerance and addiction.

 Gabapentinoids: Drugs like gabapentin and pregabalin are structurally related to the neurotransmitter GABA. They are thought to exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This action reduces the release of excitatory neurotransmitters, thereby dampening pain signaling. They are a first-line treatment for neuropathic pain.

**rac-Olodanrigan**'s targeting of the AT2R represents a distinct and novel pathway, separate from these established mechanisms, offering a potential alternative for patients with neuropathic pain, particularly without the central nervous system side effects common to opioids and gabapentinoids.[3]

#### Conclusion

rac-Olodanrigan demonstrated potential as a novel analgesic for neuropathic pain in early Phase 2 clinical trials, with a mechanism of action distinct from existing therapies. The numerical trend in pain reduction observed in the EMPHENE and EMPADINE studies was promising, though not statistically significant, largely due to the premature termination of the trials.[4] The development of rac-Olodanrigan was halted due to preclinical toxicity signals, specifically hepatotoxicity, which precluded long-term safety assessment.[6] Consequently, its comparative efficacy and safety profile against other analgesics remains undetermined.

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